2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)-
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Overview
Description
2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)- is a complex organic compound with a unique structure that combines elements of indene and furan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)- involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar structural motif involving a fused ring system.
Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: A complex organic compound with a fused ring system, similar to the indeno-furan structure.
Uniqueness
2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)- is unique due to its specific stereochemistry and the combination of indene and furan rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H10O2 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(3aR,8bS)-3,3a,4,8b-tetrahydroindeno[1,2-b]furan-2-one |
InChI |
InChI=1S/C11H10O2/c12-10-6-8-5-7-3-1-2-4-9(7)11(8)13-10/h1-4,8,11H,5-6H2/t8-,11+/m1/s1 |
InChI Key |
HANWJNRVRHJJLC-KCJUWKMLSA-N |
Isomeric SMILES |
C1[C@@H]2CC(=O)O[C@@H]2C3=CC=CC=C31 |
Canonical SMILES |
C1C2CC(=O)OC2C3=CC=CC=C31 |
Origin of Product |
United States |
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